molecular formula C20H18N4O2 B274005 N,N'-Bis(3-pyridylmethyl)isophthalamide

N,N'-Bis(3-pyridylmethyl)isophthalamide

Cat. No. B274005
M. Wt: 346.4 g/mol
InChI Key: IIVCXQRFIACDDS-UHFFFAOYSA-N
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Description

N,N'-Bis(3-pyridylmethyl)isophthalamide (abbreviated as 'BPIM') is a chemical compound that has been extensively studied in the field of chemical biology and bioinorganic chemistry. BPIM is a chelating ligand that can form stable complexes with metal ions, particularly with copper(II) ions. The unique structural properties of BPIM make it an attractive molecule for various scientific research applications.

Mechanism of Action

The mechanism of action of BPIM is based on its ability to form stable complexes with metal ions, particularly with copper(II) ions. The copper(II)-BPIM complex can interact with biological molecules such as proteins and DNA, leading to various biological effects.
Biochemical and Physiological Effects:
BPIM has been shown to exhibit various biochemical and physiological effects. For example, the copper(II)-BPIM complex can inhibit the activity of enzymes such as tyrosinase and catechol oxidase, which are involved in the production of melanin. BPIM has also been shown to exhibit antioxidant activity, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

BPIM has several advantages for laboratory experiments. The synthesis of BPIM is simple and efficient, and the molecule can be easily purified using standard techniques. BPIM can form stable complexes with metal ions, which can be used as a platform for the development of new metal-based drugs. However, one of the limitations of BPIM is its relatively low solubility in water, which can limit its use in certain biological assays.

Future Directions

There are several future directions for the study of BPIM. One potential direction is the development of new copper-based drugs using BPIM as a chelating ligand. Another direction is the study of the biological effects of BPIM and its copper(II) complex in various biological systems. Additionally, the synthesis of new derivatives of BPIM with improved solubility and biological activity could also be explored.
Conclusion:
In conclusion, N,N'-Bis(3-pyridylmethyl)isophthalamide is a versatile molecule with potential applications in various fields of research. The unique structural properties of BPIM make it an attractive molecule for the development of new metal-based drugs. The study of BPIM and its copper(II) complex can provide insights into the biological effects of metal ions and their interactions with biological molecules. Future research on BPIM could lead to the development of new therapeutic agents for the treatment of various diseases.

Synthesis Methods

BPIM can be synthesized using a simple and efficient method. The synthesis of BPIM involves the reaction of 3-pyridylmethylamine with isophthalic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting BPIM molecule can be purified using standard techniques such as column chromatography.

Scientific Research Applications

BPIM has been extensively studied for its potential applications in various fields of research. One of the major applications of BPIM is in the development of new metal-based drugs. BPIM can form stable complexes with copper(II) ions, which can be used as a platform for the development of copper-based drugs for the treatment of various diseases such as cancer and neurodegenerative disorders.

properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

1-N,3-N-bis(pyridin-3-ylmethyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C20H18N4O2/c25-19(23-13-15-4-2-8-21-11-15)17-6-1-7-18(10-17)20(26)24-14-16-5-3-9-22-12-16/h1-12H,13-14H2,(H,23,25)(H,24,26)

InChI Key

IIVCXQRFIACDDS-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(=O)NCC2=CN=CC=C2)C(=O)NCC3=CN=CC=C3

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCC2=CN=CC=C2)C(=O)NCC3=CN=CC=C3

Origin of Product

United States

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